
A Historical Perspective on the Development
and Research of Methdilazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Methdilazine Hydrochloride

Cat. No.: B142503 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction
Methdilazine hydrochloride, a phenothiazine derivative, emerged in the mid-20th century as

a first-generation antihistamine.[1][2] It was developed for the symptomatic relief of various

allergic conditions, including urticaria, allergic rhinitis, and pruritic skin disorders.[3][4] As a

member of the first-generation antihistamines, its pharmacological profile is characterized by

antagonism of the H1 histamine receptor, which also results in sedative and anticholinergic

properties due to its ability to cross the blood-brain barrier.[2][5] This technical guide provides a

comprehensive historical perspective on the development and research of Methdilazine
Hydrochloride, focusing on its synthesis, mechanism of action, and early clinical evaluation.

Chemical and Physical Properties
Methdilazine hydrochloride is the hydrochloride salt of methdilazine.[3] It is a white

microcrystalline powder with a slight, characteristic odor and a bitter, anesthetic taste.[6]
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Property Value

Molecular Formula C₁₈H₂₁ClN₂S

Molecular Weight 332.9 g/mol

CAS Number 1229-35-2

Melting Point 187.5-189 °C

Solubility
1 g in 2 mL water, 2 mL alcohol, 6 mL

chloroform; sparingly soluble in ether.

pH (1% aqueous solution) 4.8-6.0

Synthesis of Methdilazine Hydrochloride
The synthesis of Methdilazine Hydrochloride was first described in U.S. Patent 2,945,855,

granted in 1960.[1] The core of the synthesis involves the alkylation of phenothiazine with a

substituted pyrrolidylmethyl halide.

Experimental Protocol: Synthesis of 10-(1-Methyl-3-
pyrrolidylmethyl)phenothiazine Hydrochloride
(Methdilazine Hydrochloride)
Step 1: Preparation of the Sodium Salt of Phenothiazine

A solution of 21 parts of phenothiazine in 250 parts of dry toluene is prepared. To this solution,

4 parts of sodamide are added, and the mixture is refluxed for four hours. This reaction

deprotonates the amine of the phenothiazine ring, forming the sodium salt.

Step 2: Alkylation of the Phenothiazine Salt

To the cooled solution containing the sodium salt of phenothiazine, a solution of 15 parts of 1-

methyl-3-chloromethylpyrrolidine in 50 parts of dry toluene is added dropwise with stirring. The

reaction mixture is then refluxed for eight hours to facilitate the N-alkylation of the

phenothiazine.

Step 3: Work-up and Isolation of the Free Base
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After cooling, the reaction mixture is treated with 150 parts of water. The toluene layer is

separated, washed with water, and then extracted with three 150 cc. portions of 3 N

hydrochloric acid. The combined acid extracts are made alkaline with 20% sodium hydroxide

solution. The liberated oily base is then extracted with ether. The ether extract is washed with

water and dried over anhydrous potassium carbonate. The ether is then removed by distillation,

and the residual oil, 10-(1-methyl-3-pyrrolidylmethyl)phenothiazine, is distilled under reduced

pressure, boiling at 195-197° C. at 0.4 mm. Hg pressure.

Step 4: Formation of the Hydrochloride Salt

The distilled free base is dissolved in anhydrous ether and treated with a slight excess of a

solution of hydrogen chloride in anhydrous ether. The precipitated 10-(1-methyl-3-

pyrrolidylmethyl)phenothiazine hydrochloride is collected by filtration, washed with anhydrous

ether, and dried. The resulting product has a melting point of 188-189° C.

Pharmacological Profile
Mechanism of Action
Methdilazine Hydrochloride is a competitive antagonist of the histamine H1 receptor.[4][7] In

allergic reactions, histamine is released from mast cells and basophils and binds to H1

receptors on various effector cells, leading to symptoms such as pruritus, vasodilation, and

increased vascular permeability.[7] Methdilazine hydrochloride competes with histamine for

these receptor sites, thereby preventing the downstream signaling cascade that mediates the

allergic response.[7]

Signaling Pathway
The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by

histamine, primarily signals through the Gq/11 family of G proteins. This initiates a cascade of

intracellular events. Antagonism of the H1 receptor by Methdilazine Hydrochloride blocks this

signaling pathway.
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Figure 1. Histamine H1 Receptor Signaling Pathway and its inhibition by Methdilazine
Hydrochloride.

Pharmacokinetics
Detailed pharmacokinetic parameters for Methdilazine Hydrochloride in humans, such as

half-life, clearance, and volume of distribution, are not readily available in the published

literature. However, as a first-generation antihistamine, it is expected to be well absorbed after

oral administration.[3] The onset of action is relatively quick, typically within 30 to 60 minutes.[4]

Like other phenothiazines, it is likely metabolized in the liver.[6]
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Pharmacokinetic Parameter Value

Bioavailability Data not available

Time to Peak Plasma Concentration
~2-3 hours (typical for first-generation

antihistamines)

Protein Binding Data not available

Metabolism Hepatic

Elimination Half-life Data not available

Excretion Primarily renal

Historical Clinical Development
The clinical utility of Methdilazine Hydrochloride was investigated in the early 1960s, shortly

after its development. These early studies focused on its efficacy as an antihistamine and

antipruritic agent.

Key Clinical Trials
Several early clinical trials provided the initial evidence for the efficacy of Methdilazine
Hydrochloride. While the full detailed protocols of these studies are not readily accessible, the

available information is summarized below.

1. Crawford and Grogan (1960): Evaluation in Allergic Conditions

Objective: To evaluate the efficacy of Methdilazine Hydrochloride in various allergic

conditions.

Methodology: This was a double-blind, placebo-controlled study. The specific patient

population, dosage, and outcome measures are not detailed in the available abstract.

Reference: Crawford LV, Grogan FT. Clinical evaluation of methdilazine hydrochloride, a

new antihistamine, using double-blind and placebo control. J Tenn State Med Assoc. 1960

Jul;53:307-10.

2. Howell (1960): Evaluation as an Antipruritic Agent
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Objective: To assess the effectiveness of Methdilazine Hydrochloride in relieving pruritus

(itching).

Methodology: Details of the study design are not available in the abstract.

Reference: Howell CM Jr. Evaluation of methdilazine hydrochloride as an antipruritic

agent. N C Med J. 1960 May;21:194-5.

3. Rawitz and Mrksamer (1962): Evaluation in Allergic Rhinitis

Objective: To evaluate the therapeutic effect of Methdilazine Hydrochloride in patients with

allergic rhinitis.

Methodology: The abstract indicates a clinical evaluation was performed, but specific details

on the study design are not provided.

Reference: Rawitz WE, Mrksamer D. Evaluation of methdilazine hydrochloride in therapy

of alergic rhinitis. Curr Ther Res Clin Exp. 1962 Nov;4:564-7.

These early studies, though lacking in the detailed reporting standards of modern clinical trials,

were instrumental in establishing Methdilazine Hydrochloride as a therapeutic option for

allergic conditions.

Experimental Workflows
The general workflow for the preclinical and early clinical evaluation of a first-generation

antihistamine like Methdilazine Hydrochloride would have followed a logical progression from

synthesis to clinical application.
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Figure 2. Generalized historical workflow for the development of Methdilazine Hydrochloride.
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Conclusion
Methdilazine Hydrochloride holds a significant place in the history of antihistamine

development. Its synthesis from the phenothiazine scaffold and its mechanism of action as an

H1 receptor antagonist are well-established. Early clinical research in the 1960s confirmed its

efficacy in treating allergic symptoms, paving the way for its use in clinical practice. While

detailed quantitative pharmacokinetic and clinical data from its early development are not as

readily available as for modern pharmaceuticals, the foundational research established it as a

viable therapeutic agent. The subsequent development of second and third-generation

antihistamines with improved side-effect profiles has largely superseded the use of first-

generation agents like Methdilazine Hydrochloride. However, its historical development

provides valuable insights into the evolution of allergy treatment and the principles of

antihistamine pharmacology.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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